2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL CAS 1213916-73-4 properties
2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL CAS 1213916-73-4 properties
A Technical Overview of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL (CAS 1213916-73-4): Current Knowledge and Future Research Directions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is limited. This guide synthesizes the available data and provides a framework for future investigation based on the structural characteristics of the molecule.
Introduction
2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is a substituted phenylethanolamine derivative. Its chemical structure, featuring a chiral center and halogen substitutions on the phenyl ring, suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of chlorine and fluorine atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This document aims to provide a comprehensive overview of the known properties of this compound and to outline key areas for future research.
Physicochemical Properties
A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physicochemical data for 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL. The information available is primarily from chemical supplier catalogs.
| Property | Value | Source |
| CAS Number | 1213916-73-4 | Chemical Supplier Catalogs |
| Molecular Formula | C8H9ClFNO | Chemical Supplier Catalogs |
| Molecular Weight | 190.62 g/mol | Chemical Supplier Catalogs |
| Appearance | White to off-white solid (typical for similar compounds) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is anticipated. | Inferred from structure |
Structural Features and Predicted Properties:
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Chirality: The molecule possesses a stereocenter at the carbon bearing the amino and phenyl groups. This means it can exist as two enantiomers ((R) and (S)). The biological activity of chiral molecules often resides in one specific enantiomer.
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Halogenation: The presence of a chlorine atom at the ortho position and a fluorine atom at the meta position of the phenyl ring is expected to increase the molecule's lipophilicity and may enhance its metabolic stability by blocking potential sites of oxidation.
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Amino Alcohol Moiety: The 2-amino-1-ethanol substructure is a common feature in many biologically active compounds, including beta-blockers and other adrenergic receptor modulators.
Synthesis and Manufacturing Considerations
Proposed Retrosynthetic Analysis:
A logical approach to the synthesis of this compound would involve the asymmetric reduction of a corresponding α-amino ketone or the aminolysis of a suitable epoxide precursor.
Caption: Proposed retrosynthetic pathways for 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL.
Experimental Protocol: A Generalized Approach for Asymmetric Reduction (Route A)
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Synthesis of the α-Amino Ketone:
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To a solution of 2-chloro-5-fluoroacetophenone in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide) to form the corresponding α-bromo ketone.
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React the α-bromo ketone with a source of ammonia (e.g., hexamethylenetetramine followed by hydrolysis, or sodium azide followed by reduction) to yield 2-amino-1-(2-chloro-5-fluorophenyl)ethanone.
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Purify the α-amino ketone by column chromatography.
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Asymmetric Reduction:
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Dissolve the α-amino ketone in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
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Cool the solution to a low temperature (e.g., -78 °C).
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Slowly add a chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine and borane-dimethyl sulfide complex).
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Monitor the reaction by thin-layer chromatography until the starting material is consumed.
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Quench the reaction by the slow addition of methanol.
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Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to obtain the desired enantiomer of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL.
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Analytical Methodologies
Comprehensive analytical data for this specific compound is not published. However, standard analytical techniques can be employed for its characterization and quality control.
| Technique | Expected Observations | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals for aromatic protons, the methine proton, the methylene protons, and the amine and hydroxyl protons. ¹³C NMR: Resonances for all unique carbon atoms. ¹⁹F NMR: A singlet corresponding to the fluorine atom. | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight. | Determination of molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H, N-H, C-H, and C-F bonds. | Identification of functional groups. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of the (R) and (S) enantiomers using a chiral stationary phase. | Determination of enantiomeric purity. |
| Elemental Analysis | The percentage composition of C, H, N, Cl, and F should be consistent with the molecular formula. | Confirmation of elemental composition. |
Applications in Research and Drug Development
While there are no specific published applications for 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL, its structural motifs are present in numerous pharmacologically active compounds.
Potential Areas of Investigation:
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β-Adrenergic Receptor Modulators: The 2-amino-2-phenylethanol scaffold is a key component of many β-agonists and β-blockers used in the treatment of asthma and cardiovascular diseases.[1]
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Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): The substitution pattern on the phenyl ring is reminiscent of that found in some antidepressants.
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Chiral Ligands in Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands for transition metals in a variety of asymmetric transformations.[2][3]
Caption: Potential research and development pathways for 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL.
Conclusion and Future Outlook
2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL represents a chemical entity with significant potential, primarily as a chiral building block in the synthesis of more complex molecules. The lack of detailed public information highlights an opportunity for further research. Future work should focus on:
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Development and publication of a robust, scalable, and stereoselective synthetic route.
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Thorough characterization of its physicochemical properties, including single-crystal X-ray diffraction to confirm its absolute stereochemistry.
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Exploration of its biological activity through screening against a panel of relevant targets, particularly G-protein coupled receptors.
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Evaluation of its utility as a chiral ligand in asymmetric catalysis.
The generation of this fundamental data will be crucial for unlocking the full potential of this and related halogenated phenylethanolamine derivatives in both academic research and industrial applications.
References
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Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. National Center for Biotechnology Information. [Link]
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Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. ACS Publications. [Link]
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Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. [Link]
Sources
- 1. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
